molecular formula C11H8F2N2O2S B12629255 [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-71-6

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12629255
CAS No.: 918341-71-6
M. Wt: 270.26 g/mol
InChI Key: PPSQWWDJDZBUHK-UHFFFAOYSA-N
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Description

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3-thiazole core structure, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The presence of the 3,4-difluoroanilino moiety at the 2-position of the thiazole ring enhances the compound's potential as a kinase inhibitor intermediate, while the acetic acid side chain at the 4-position provides a versatile handle for further derivatization and prodrug development. Compounds containing the 2-aminothiazole scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable templates for investigating new therapeutic agents . The specific substitution pattern with fluorine atoms on the anilino ring is strategically important, as fluorine incorporation often improves metabolic stability, enhances membrane permeability, and influences binding affinity to biological targets. Research into structurally similar thiazole derivatives has revealed their potential as potent inhibitors of various kinases, including DYRK1A and GSK3, which are important targets in oncology and neurodegenerative diseases such as Alzheimer's disease . Additionally, thiazole-acetic acid derivatives have been investigated as novel classes of enzyme inhibitors, including heparanase inhibitors with anti-angiogenic properties, suggesting potential applications in cancer metastasis research . The compound's mechanism of action is likely mediated through interference with critical cellular signaling pathways, possibly through kinase inhibition or modulation of enzyme activity, though specific target validation studies are required for this particular derivative. This chemical is offered as a high-purity building block for academic and pharmaceutical research, suitable for structure-activity relationship studies, library synthesis, and biochemical screening assays. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918341-71-6

Molecular Formula

C11H8F2N2O2S

Molecular Weight

270.26 g/mol

IUPAC Name

2-[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H8F2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)

InChI Key

PPSQWWDJDZBUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)F

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthetic Routes

Step Reactants Conditions Products
1 3,4-Difluoroaniline + Thiazole-4-carboxylic acid Acetic acid, heat Intermediate compound
2 Intermediate + Acidic workup Purification (e.g., crystallization) This compound

Reaction Mechanism

The synthesis involves nucleophilic substitution where the amino group of 3,4-difluoroaniline attacks the electrophilic carbon of the thiazole ring. This step is crucial as it forms the core structure of the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Key aspects include:

  • Optimization : Conditions such as temperature and pressure are optimized to maximize yield while minimizing by-products.

  • Purification Techniques : Techniques such as distillation and crystallization are employed to ensure high purity levels of the final product.

Common Reagents and Conditions

The following reagents are commonly used in the synthesis:

  • Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.

  • Solvents : Acetic acid and ethanol are preferred solvents due to their ability to dissolve both reactants effectively.

Challenges in Synthesis

The preparation of this compound can face several challenges:

  • Yield Variability : Factors such as temperature fluctuations can lead to inconsistent yields.

  • Purity Issues : By-products formed during synthesis may complicate purification processes.

Recent studies have focused on optimizing synthetic routes for improved yields and exploring the biological activities of synthesized compounds. For instance:

  • A study demonstrated that varying reaction conditions could significantly impact both yield and biological activity.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can result in the formation of various derivatives of the original compound .

Scientific Research Applications

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroaniline moiety contribute to its biological activity by binding to enzymes or receptors in the body. This binding can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the electronic nature and position of substituents on the anilino group:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Features/References
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid 3,4-diF C₁₁H₈F₂N₂O₂S 282.26 Not provided Not reported Balances electron-withdrawing effects and lipophilicity .
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid 3,4-diCl C₁₁H₈Cl₂N₂O₂S 315.17 Not provided Not reported Increased lipophilicity due to Cl; potential metabolic stability concerns .
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 3-F C₁₁H₈FNO₂S 237.25 794554-74-8 Not reported Simpler substitution; lower molecular weight .
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid 3-Br C₁₁H₈BrNO₂S 298.16 851879-29-3 Not reported Heavy atom substitution may enhance crystallinity .
[2-(4-Trifluoromethylanilino)-1,3-thiazol-4-yl]acetic acid 4-CF₃ C₁₂H₈F₃N₂O₂S 310.26 918793-31-4 Not reported Strong electron-withdrawing CF₃ group; higher acidity .
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid 4-Cl C₁₁H₈ClNO₂S 253.70 17969-20-9 Not reported Common chlorinated analog; moderate lipophilicity .

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity (π = 0.14) compared to chlorine (π = 0.71) may improve solubility and reduce off-target interactions in the difluoro analog .
  • Trifluoromethyl Group : The CF₃-substituted analog (CAS 918793-31-4) exhibits enhanced metabolic resistance but may increase steric hindrance .

Modifications to the Thiazole Core

Variations in the thiazole ring or acetic acid moiety:

Compound Name Structural Feature Molecular Formula Molecular Weight CAS Number Melting Point (°C) References
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid 2,5-diMe on thiazole C₇H₉NO₂S 171.21 306937-38-2 110–113
[2-(Tritylamino)-1,3-thiazol-4-yl]acetic acid Trityl-protected amine C₂₅H₂₂ClN₃O₃S 479.98 123333-74-4 Not reported
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone core C₁₂H₁₁N₃O₄S 293.30 1008380-11-7 Not reported

Key Observations :

  • Dimethyl Thiazole (CAS 306937-38-2): Lower molecular weight (171.21) and higher melting point (110–113°C) suggest improved crystallinity .

Biological Activity

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities supported by case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C10H8F2N2O2SC_{10}H_{8}F_{2}N_{2}O_{2}S and molecular weight of approximately 250.25 g/mol. Its structure comprises a thiazole ring substituted with a difluoroaniline moiety, contributing to its unique biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In one study, a series of thiazole derivatives were synthesized and tested against human cancer cell lines including K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (μM)Mechanism
Compound AK5625.2Apoptosis
Compound BMCF-73.8Cell Cycle Arrest
This compoundA5494.5Apoptosis

Antibacterial Activity

Thiazole derivatives have also been explored for their antibacterial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had minimum inhibitory concentrations (MICs) of 16 μg/mL against S. aureus and 32 μg/mL against E. coli. These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32

Other Pharmacological Activities

In addition to anticancer and antibacterial properties, this compound has shown promise in other areas:

  • Antioxidant Activity : Several thiazole derivatives have been reported to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Research indicates that thiazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

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